molecular formula C16H16N2S B14984213 6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile

6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B14984213
M. Wt: 268.4 g/mol
InChI Key: LHGDUXRBNKSAPX-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 4-methylphenyl group, a propylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where a 4-methylphenyl group is introduced to the pyridine ring using reagents like 4-methylphenyl halides.

    Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 6-(4-Methylphenyl)-2-(ethylsulfanyl)pyridine-3-carbonitrile
  • 6-(4-Methylphenyl)-2-(butylsulfanyl)pyridine-3-carbonitrile

Uniqueness

6-(4-Methylphenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring The presence of the propylsulfanyl group, in particular, imparts distinct chemical and physical properties compared to its analogs with different alkyl groups

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-propylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2S/c1-3-10-19-16-14(11-17)8-9-15(18-16)13-6-4-12(2)5-7-13/h4-9H,3,10H2,1-2H3

InChI Key

LHGDUXRBNKSAPX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N

Origin of Product

United States

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